Cas no 1695767-34-0 (tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate)

Tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate is a specialized carbamate derivative featuring both tert-butyl and bromo-functional groups. Its unique structure, incorporating sterically hindered tert-butoxy and tert-butyl moieties, enhances stability and selectivity in synthetic applications. The presence of a reactive bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules. The ethylcarbamate group contributes to its solubility in common organic solvents, facilitating handling in multi-step reactions. This compound is particularly valuable in medicinal chemistry and materials science, where controlled reactivity and structural diversity are critical. Its high purity and well-defined reactivity profile ensure reliable performance in demanding synthetic workflows.
tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate structure
1695767-34-0 structure
Product name:tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate
CAS No:1695767-34-0
MF:C15H30BrNO3
MW:352.307604312897
CID:6245803
PubChem ID:114772166

tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate
    • 1695767-34-0
    • EN300-1135853
    • tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
    • Inchi: 1S/C15H30BrNO3/c1-9-17(12(18)19-13(2,3)4)11-15(8,10-16)20-14(5,6)7/h9-11H2,1-8H3
    • InChI Key: KJKVSNYCOQFKJB-UHFFFAOYSA-N
    • SMILES: BrCC(C)(CN(C(=O)OC(C)(C)C)CC)OC(C)(C)C

Computed Properties

  • Exact Mass: 351.14091g/mol
  • Monoisotopic Mass: 351.14091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8Ų
  • XLogP3: 3.3

tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1135853-10g
tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
1695767-34-0 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1135853-0.25g
tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
1695767-34-0 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1135853-10.0g
tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
1695767-34-0
10g
$6144.0 2023-06-09
Enamine
EN300-1135853-5.0g
tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
1695767-34-0
5g
$4143.0 2023-06-09
Enamine
EN300-1135853-0.05g
tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
1695767-34-0 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1135853-2.5g
tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
1695767-34-0 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1135853-1.0g
tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
1695767-34-0
1g
$1429.0 2023-06-09
Enamine
EN300-1135853-5g
tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
1695767-34-0 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1135853-0.5g
tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
1695767-34-0 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1135853-1g
tert-butyl N-[3-bromo-2-(tert-butoxy)-2-methylpropyl]-N-ethylcarbamate
1695767-34-0 95%
1g
$914.0 2023-10-26

Additional information on tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate

tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate (CAS No. 1695767-34-0): A Comprehensive Overview

tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate (CAS No. 1695767-34-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activity, and potential applications in drug discovery.

The chemical structure of tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate is composed of a tert-butyl group, a bromine atom, and an ethylcarbamate moiety. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it a valuable intermediate in synthetic chemistry. The tert-butyl group provides steric protection, while the bromine atom serves as a versatile leaving group for further functionalization. The ethylcarbamate moiety adds reactivity and stability, making the compound suitable for a wide range of chemical transformations.

In terms of synthesis, tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate can be prepared through several routes. One common method involves the reaction of 3-bromo-2-(tert-butoxy)-2-methylpropanol with ethyl isocyanate, followed by tert-butylation to form the final product. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production. Recent advancements in catalytic methods have further improved the efficiency and selectivity of this synthesis, reducing the environmental impact and cost.

The biological activity of tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate has been extensively studied in various biological systems. Research has shown that this compound exhibits potent inhibitory activity against specific enzymes and receptors, making it a promising lead compound for drug development. For instance, studies have demonstrated its ability to inhibit kinases involved in cancer signaling pathways, suggesting potential applications in oncology. Additionally, the compound has shown activity against bacterial and viral targets, highlighting its broad-spectrum therapeutic potential.

In the context of drug discovery, tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate has been utilized as a key intermediate in the synthesis of novel drug candidates. Its structural versatility allows for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties. For example, researchers have used this compound to develop prodrugs that enhance bioavailability and reduce side effects. These prodrugs have shown improved efficacy in preclinical models of various diseases, including cancer and infectious diseases.

The pharmacological properties of tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate have also been investigated to understand its potential therapeutic applications. Studies have shown that the compound exhibits favorable pharmacokinetic profiles, including good solubility, stability, and permeability. These properties are crucial for ensuring effective delivery to target tissues and minimizing toxicity. Furthermore, the compound has demonstrated low cytotoxicity towards normal cells, which is an important consideration for drug safety.

In addition to its therapeutic potential, tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate has been explored for its use in chemical biology research. Its ability to modulate specific biological pathways makes it a valuable tool for studying cellular processes and disease mechanisms. For example, researchers have used this compound to investigate signaling pathways involved in cell proliferation and apoptosis. These studies have provided insights into the molecular mechanisms underlying various diseases and have identified new targets for therapeutic intervention.

The safety profile of tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate is an important consideration for its use in pharmaceutical applications. Extensive toxicological studies have been conducted to evaluate its safety in both in vitro and in vivo models. Results from these studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity, ongoing safety monitoring is essential to ensure long-term safety and efficacy.

In conclusion, tert-butyl N-3-bromo-2-(tert-butoxy)-2-methylpropyl-N-ethylcarbamate (CAS No. 1695767-34-0) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it a valuable intermediate for the synthesis of novel drug candidates and a useful tool for chemical biology research. Ongoing studies continue to explore its therapeutic applications and safety profile, paving the way for future developments in drug discovery and development.

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